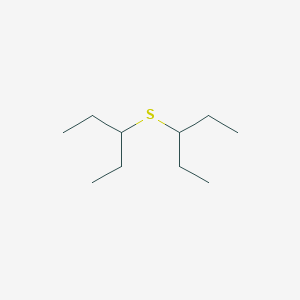
3-Hydroxy-3-phenyl-1-p-carboxyphenyltriazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst, such as triethylamine, to facilitate the formation of the triazene linkage. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, which are crucial for optimizing yield and purity. The use of automated systems also minimizes human error and enhances reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazene moiety to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the use of catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts the normal functioning of bacterial cells, leading to their death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Similar in structure but lacks the triazene moiety.
3-Hydroxybenzoic acid: Another hydroxybenzoic acid derivative with different substitution patterns.
4-[(1E)-1-Hydroxy-3-oxoprop-1-en-2-yl]sulfanylbenzoic acid: Contains a different functional group but shares the benzoic acid core.
Uniqueness
4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid is unique due to the presence of the hydroxyphenyltriazene moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11N3O3 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(Z)-[(4-carboxyphenyl)hydrazinylidene]-oxido-phenylazanium |
InChI |
InChI=1S/C13H11N3O3/c17-13(18)10-6-8-11(9-7-10)14-15-16(19)12-4-2-1-3-5-12/h1-9,14H,(H,17,18)/b16-15- |
InChI-Schlüssel |
XMZPSYILFHOFCY-NXVVXOECSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)C(=O)O)/[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)C(=O)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


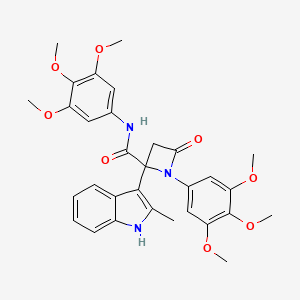
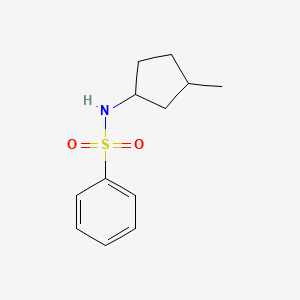

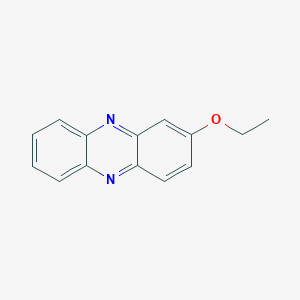

![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
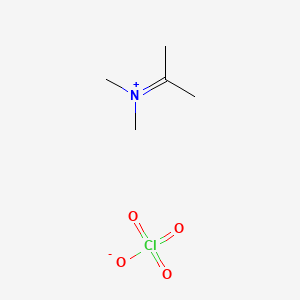



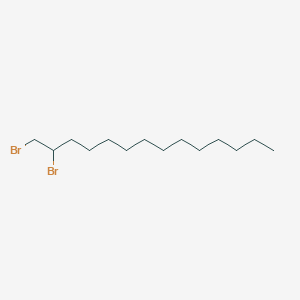
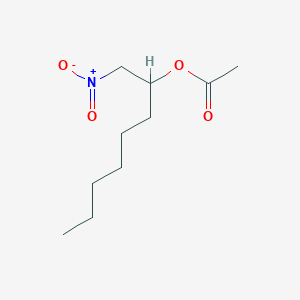
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
